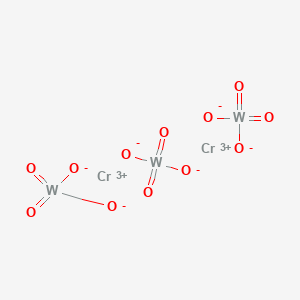
3,4-Dimethyl-thiobenzamide
Overview
Description
3,4-Dimethyl-thiobenzamide (also known as 3,4-dimethylbenzothioamide ) is a thiocarbamide derivative with the molecular formula C9H11NS . It is a solid compound with a molecular weight of 165.26 g/mol . Unfortunately, detailed analytical data for this product are not available from Sigma-Aldrich .
Molecular Structure Analysis
The molecular formula of this compound is C9H11NS . It consists of a benzene ring with two methyl groups (CH3) and a sulfur atom (S) attached to it. The compound exhibits partial double bond character in the CN bond, resulting in a more or less planar structure of the central skeleton .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Reactions
3,4-Dimethyl-thiobenzamide participates in chemical reactions leading to the formation of various heterocyclic compounds. One such example is its involvement in the condensation reaction with dimethyl sulfoxide and an acid, yielding 3,5-diphenyl-1,2,4-thiadiazole derivatives. This process is significant for synthesizing thiadiazole derivatives, which are of interest due to their diverse biological activities. The mechanism of thiadiazoles formation from thiobenzamides is investigated to understand the underlying chemical processes better (Forlani et al., 2000).
DNA Interaction Studies
Research involving 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide, a compound related to this compound, explored its electrochemical properties and interaction with dsDNA. This study aimed to understand how reduced thiophene-S-oxide interacts with dsDNA, potentially causing damage. Such research is crucial for developing biosensors and studying DNA damage mechanisms (Brett et al., 2003).
Coordination Polymers and Material Science
In material science, thiobenzamide derivatives, including those related to this compound, have been used to synthesize coordination polymers. For example, reactions between CuX and thiobenzamide yielded one-dimensional coordination polymers with potential applications in sensing volatile organic vapors. These materials exhibit variable luminescence and electrical semiconductivity, highlighting their potential in electronic and sensory applications (Troyano et al., 2019).
Metabolism by Microorganisms
Research on the metabolism of thioamides by Ralstonia pickettii TA sheds light on the microbial degradation of compounds like this compound. This bacterium transforms thioamides through oxygen-dependent mechanisms, converting thiobenzamide to benzamide, among other reactions. Understanding such microbial interactions is vital for bioremediation and environmental science (Dodge et al., 2006).
Mechanism of Action
The mode of action of 3,4-Dimethyl-thiobenzamide is still emerging. It is believed to involve both nuclear factor erythroid-derived 2-related factor (Nrf2)-dependent and independent pathways. These pathways lead to an anti-inflammatory immune response, type II myeloid cell and Th2 cell differentiation, and neuroprotection .
Properties
IUPAC Name |
3,4-dimethylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZKKVFYBQMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607601 | |
| Record name | 3,4-Dimethylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58952-03-7 | |
| Record name | 3,4-Dimethylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)




![2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1-[(1-methylpyrrolidin-2-yl)methyl]benzimidazole-5-carboxamide](/img/structure/B1629283.png)
